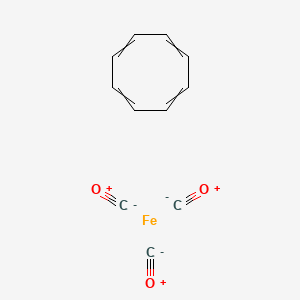
(Cyclooctatetraene)iron tricarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclooctatetraene)iron tricarbonyl is an organoiron compound with the chemical formula C₁₁H₈FeO₃. It is an orange, diamagnetic solid that belongs to the class of (diene)Fe(CO)₃ complexes . This compound is notable for its unique structure, where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups. The compound is also known for its fluxional behavior, where the Fe(CO)₃ center migrates around the rim of the cyclooctatetraene ligand on the NMR time-scale .
Méthodes De Préparation
(Cyclooctatetraene)iron tricarbonyl can be synthesized through various methods. One common synthetic route involves the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good purity . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(Cyclooctatetraene)iron tricarbonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iron-containing products.
Reduction: Reduction reactions can lead to the formation of different iron-carbonyl species.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Cyclooctatetraene)iron tricarbonyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and isomerization reactions.
Biology: The compound’s unique structure and reactivity make it a useful tool in studying biological processes involving iron and carbonyl groups.
Industry: It is used in the production of fine chemicals and as a precursor for other organoiron compounds.
Mécanisme D'action
The mechanism by which (Cyclooctatetraene)iron tricarbonyl exerts its effects involves the coordination of the iron center to the cyclooctatetraene ligand and the carbonyl groups. This coordination allows the compound to participate in various chemical reactions, including catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
(Cyclooctatetraene)iron tricarbonyl can be compared with other similar compounds, such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene itself is not coordinated to a metal center and does not exhibit the same reactivity.
Iron pentacarbonyl: This compound contains five carbonyl ligands coordinated to an iron center, but lacks the cyclooctatetraene ligand, resulting in different chemical properties and reactivity.
Tricarbonyl(cyclooctatetraene)ruthenium: This compound is similar in structure to this compound but contains ruthenium instead of iron, leading to differences in reactivity and applications.
Propriétés
Formule moléculaire |
C11H8FeO3 |
|---|---|
Poids moléculaire |
244.02 g/mol |
Nom IUPAC |
carbon monoxide;cyclooctatetraene;iron |
InChI |
InChI=1S/C8H8.3CO.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;;;; |
Clé InChI |
XAOCYVWRKJTXOL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


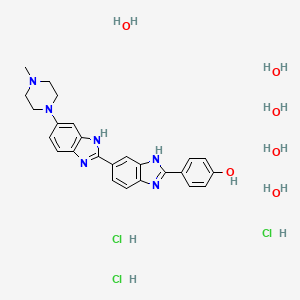
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
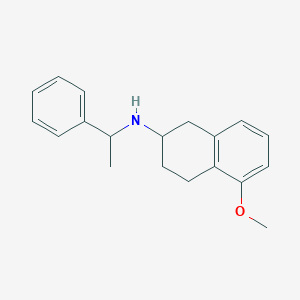
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
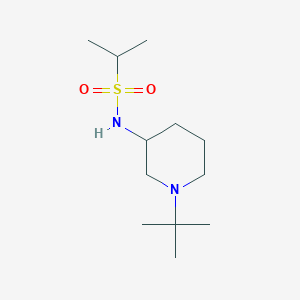
![Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14783193.png)
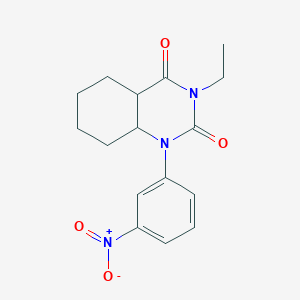
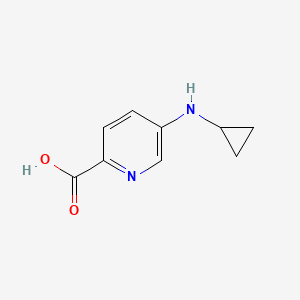
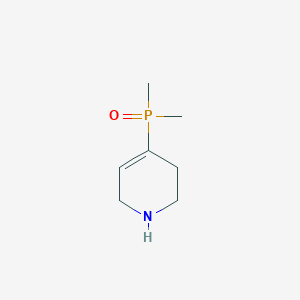
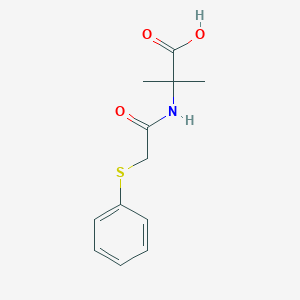
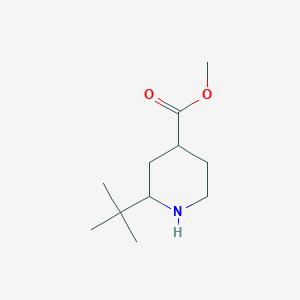
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
